6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
Overview
Description
6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a pyridine ring, an imidazole ring, and a thiazole ring, making it a versatile scaffold for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-(pyridin-2-yl)ethanone with 4-bromo-1,3-thiazol-2-amine in ethanol under reflux conditions . The resulting intermediate undergoes further cyclization to form the desired imidazo[2,1-b]thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For instance, a three-reactor multistage system can be employed, where the initial reaction of aminothiazole with 3-bromo-2-oxopropanoic acid is followed by dehydration using a carbodiimide-based system .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carboxylic acid.
Reduction: Formation of 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound may also interact with bacterial DNA gyrase, inhibiting bacterial replication and growth .
Comparison with Similar Compounds
Similar Compounds
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole: Similar structure but with the pyridine ring attached at the 4-position.
6-Phenylimidazo[2,1-b]thiazole: Features a phenyl group instead of a pyridine ring.
Imidazo[2,1-b]thiazole derivatives: Various derivatives with different substituents on the imidazo[2,1-b]thiazole scaffold.
Uniqueness
6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
6-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c15-7-9-10(8-3-1-2-4-12-8)13-11-14(9)5-6-16-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEJRIFSGSSUOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N3C=CSC3=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396278 | |
Record name | 6-(Pyridin-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139359-78-7 | |
Record name | 6-(Pyridin-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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